(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Overview
Description
This compound, also known as (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, has a CAS Number of 955406-29-8 . It has a molecular weight of 351.2 and its linear formula is C18H24BF2NO3 .
Molecular Structure Analysis
The InChI code for this compound is HQPKIDVCBSSUON-UHFFFAOYSA-N . This code is a unique identifier that provides information about the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure
Complex organic molecules, including those with boric acid ester intermediates and benzene rings, are synthesized through multi-step reactions. Such compounds undergo detailed structural characterization using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction studies provide crystallographic and conformational analyses, confirming the molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by X-ray diffraction. These studies reveal physicochemical properties and the molecular electrostatic potential of the compounds, essential for understanding their behavior in various applications (Huang et al., 2021).
Application in Medicinal Chemistry
Antitubercular Agents
Aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-tubercular activities. These compounds displayed significant activity against Mycobacterium tuberculosis, with some showing activity against multidrug-resistant strains. The synthesis approach and the evaluation of their biological activity highlight the potential of complex organic molecules in developing new therapeutics (Dwivedi et al., 2005).
Materials Science Applications
Memory Devices
Ferrocene-terminated hyperbranched polyimide synthesized from a novel tetra-amine demonstrates superior solubility, excellent thermal stability, and significant potential in memory devices. The bistable electrical conductivity switching and nonvolatile bipolar write-once-read-many-times memory character indicate the role of complex organic molecules in advancing materials science for electronic applications (Tan et al., 2017).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BF2NO3/c1-16(2)17(3,4)25-19(24-16)14-7-5-13(6-8-14)15(23)22-11-9-18(20,21)10-12-22/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKIDVCBSSUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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